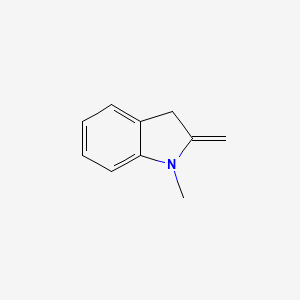![molecular formula C11H15ClSi B14286682 Chloro(dimethyl)[4-(prop-1-en-2-yl)phenyl]silane CAS No. 122659-28-3](/img/structure/B14286682.png)
Chloro(dimethyl)[4-(prop-1-en-2-yl)phenyl]silane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Chloro(dimethyl)[4-(prop-1-en-2-yl)phenyl]silane is a chemical compound that belongs to the organosilicon family. This compound is characterized by the presence of a silicon atom bonded to a chlorine atom, two methyl groups, and a phenyl group substituted with a prop-1-en-2-yl group. Organosilicon compounds are widely used in various industrial applications due to their unique chemical properties, such as thermal stability, hydrophobicity, and flexibility.
準備方法
Synthetic Routes and Reaction Conditions
Chloro(dimethyl)[4-(prop-1-en-2-yl)phenyl]silane can be synthesized through several methods. One common synthetic route involves the reaction of dimethylchlorosilane with 4-(prop-1-en-2-yl)phenylmagnesium bromide in the presence of a catalyst. The reaction typically takes place under an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction mixture is usually heated to a specific temperature to facilitate the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions using similar synthetic routes. The process may include additional steps such as purification and distillation to obtain a high-purity product. Industrial production methods are designed to optimize yield and minimize costs while ensuring the safety and environmental compliance of the manufacturing process.
化学反応の分析
Types of Reactions
Chloro(dimethyl)[4-(prop-1-en-2-yl)phenyl]silane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as hydroxyl groups, alkoxy groups, or amines.
Addition Reactions: The prop-1-en-2-yl group can participate in addition reactions with electrophiles, such as hydrogen halides or halogens.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form silanols or reduction to form silanes.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alcohols, amines, and thiols. The reactions are typically carried out in the presence of a base, such as sodium hydroxide or potassium carbonate.
Addition Reactions: Reagents such as hydrogen chloride or bromine are used, often in the presence of a solvent like dichloromethane.
Oxidation and Reduction Reactions: Oxidizing agents like hydrogen peroxide or reducing agents like lithium aluminum hydride are commonly used.
Major Products
Substitution Reactions: Products include various organosilicon compounds with different functional groups.
Addition Reactions: Products include halogenated organosilicon compounds.
Oxidation and Reduction Reactions: Products include silanols and silanes.
科学的研究の応用
Chloro(dimethyl)[4-(prop-1-en-2-yl)phenyl]silane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other organosilicon compounds and as a reagent in various organic reactions.
Biology: Employed in the modification of biomolecules and the development of biocompatible materials.
Medicine: Investigated for its potential use in drug delivery systems and as a component in medical devices.
Industry: Utilized in the production of silicone-based materials, coatings, and adhesives.
作用機序
The mechanism of action of chloro(dimethyl)[4-(prop-1-en-2-yl)phenyl]silane involves its ability to form stable bonds with various substrates. The silicon atom can form strong covalent bonds with oxygen, carbon, and other elements, making it a versatile compound in chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reaction.
類似化合物との比較
Similar Compounds
Chloro(dimethyl)phenylsilane: Similar structure but lacks the prop-1-en-2-yl group.
Dimethylphenylsilane: Similar structure but lacks both the chlorine atom and the prop-1-en-2-yl group.
Chlorotrimethylsilane: Contains three methyl groups instead of the phenyl and prop-1-en-2-yl groups.
Uniqueness
Chloro(dimethyl)[4-(prop-1-en-2-yl)phenyl]silane is unique due to the presence of the prop-1-en-2-yl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where such properties are desired.
特性
CAS番号 |
122659-28-3 |
|---|---|
分子式 |
C11H15ClSi |
分子量 |
210.77 g/mol |
IUPAC名 |
chloro-dimethyl-(4-prop-1-en-2-ylphenyl)silane |
InChI |
InChI=1S/C11H15ClSi/c1-9(2)10-5-7-11(8-6-10)13(3,4)12/h5-8H,1H2,2-4H3 |
InChIキー |
LNBWPBXZABQWBQ-UHFFFAOYSA-N |
正規SMILES |
CC(=C)C1=CC=C(C=C1)[Si](C)(C)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



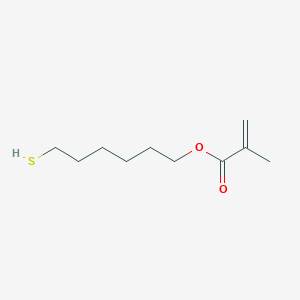
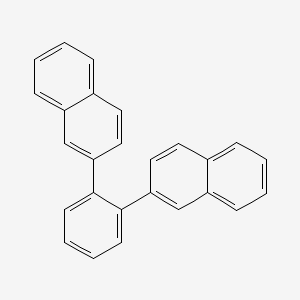
![5,5-Dimethyl-5,6-dihydro-4H-germolo[3,4-c]furan](/img/structure/B14286622.png)

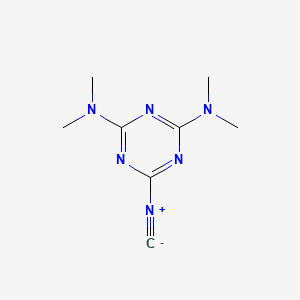
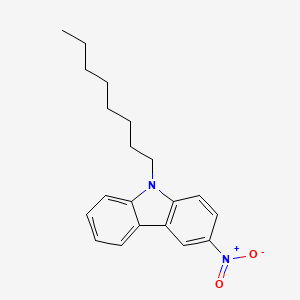
![2-(Chloromethyl)-8,8-dimethyl-1,4,6-trioxaspiro[4.4]nonan-9-ol](/img/structure/B14286639.png)

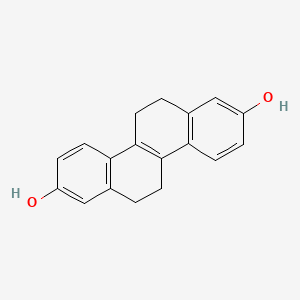
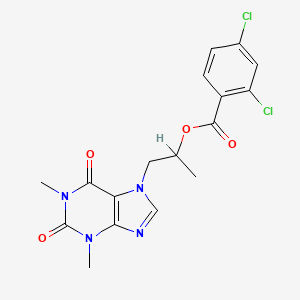
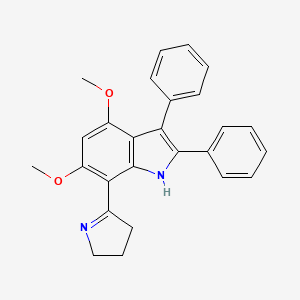
![Tributyl[(prop-2-en-1-yl)sulfanyl]stannane](/img/structure/B14286668.png)
